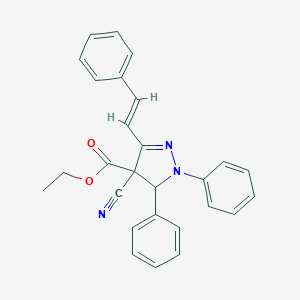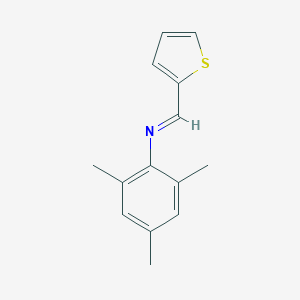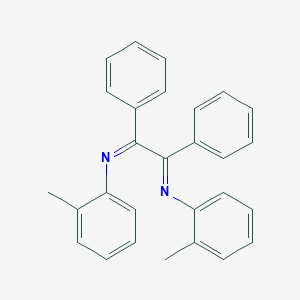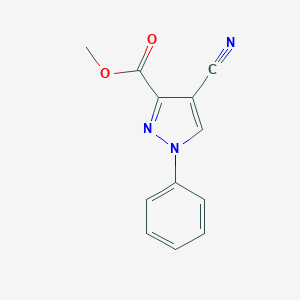
ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate, also known as CDPP, is a chemical compound that has gained significant attention in the scientific research community. CDPP has unique biochemical and physiological effects, making it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate is not fully understood. However, it is believed that ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate exerts its effects by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate has been found to exhibit various biochemical and physiological effects. ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate has been shown to induce apoptosis, inhibit cell proliferation, and promote cell cycle arrest in cancer cells. Additionally, ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate is its ability to exhibit anti-cancer and anti-inflammatory properties. Additionally, ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate has been found to be relatively stable and easy to synthesize. However, one of the limitations of ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
Ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate has shown promising results in various scientific research applications. In the future, further studies are needed to fully understand the mechanism of action of ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate. Additionally, more research is needed to explore the potential of ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate in the treatment of various diseases, including cancer and inflammatory diseases. Furthermore, the development of ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate derivatives with improved solubility and bioavailability could lead to the development of more effective drugs.
In conclusion, ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate is a chemical compound that has shown promising results in various scientific research applications. Its unique biochemical and physiological effects make it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate and explore its potential in the treatment of various diseases.
Méthodes De Synthèse
Ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis of ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate requires the condensation of 1,3-diphenyl-1,3-propanedione with hydrazine hydrate, followed by the reaction of the resulting intermediate with ethyl cyanoacetate and benzaldehyde. The final product is obtained by esterification with ethanol and carboxylation with carbon dioxide.
Applications De Recherche Scientifique
Ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate has shown promising results in various scientific research applications. One such application is in the field of cancer research. ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, ethyl 4-cyano-1,5-diphenyl-3-(2-phenylvinyl)-4,5-dihydro-1H-pyrazole-4-carboxylate has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Formule moléculaire |
C27H23N3O2 |
|---|---|
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
ethyl 4-cyano-2,3-diphenyl-5-[(E)-2-phenylethenyl]-3H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C27H23N3O2/c1-2-32-26(31)27(20-28)24(19-18-21-12-6-3-7-13-21)29-30(23-16-10-5-11-17-23)25(27)22-14-8-4-9-15-22/h3-19,25H,2H2,1H3/b19-18+ |
Clé InChI |
DWJUYFSZVXMKOE-VHEBQXMUSA-N |
SMILES isomérique |
CCOC(=O)C1(C(N(N=C1/C=C/C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
SMILES |
CCOC(=O)C1(C(N(N=C1C=CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
SMILES canonique |
CCOC(=O)C1(C(N(N=C1C=CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(Z)-2-(4-hydroxyanilino)ethenyl]iminocyclohexa-2,5-dien-1-one](/img/structure/B283011.png)
![6-[(Z)-2-(2-hydroxyanilino)-1,2-diphenylethenyl]iminocyclohexa-2,4-dien-1-one](/img/structure/B283014.png)

![N-[1-methyl-2-(1-naphthylimino)propylidene]naphthalen-1-amine](/img/structure/B283016.png)
![N-(1-naphthyl)-N-[2-(1-naphthylimino)ethylidene]amine](/img/structure/B283017.png)
![N-[2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B283020.png)
![Methyl 6-benzyl-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283023.png)
![Methyl 6-benzyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283024.png)
![Methyl 6-benzyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283025.png)


![Ethyl 6-cyano-1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283030.png)
![Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283032.png)